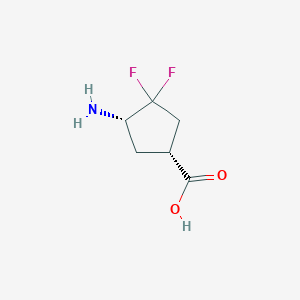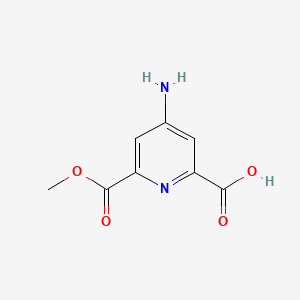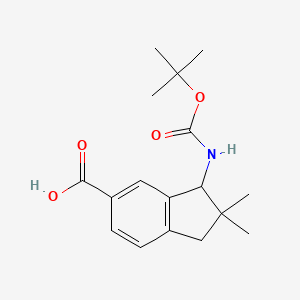
4-Amino-3,3-difluoro-cyclopentanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1R,4S)-4-amino-3,3-difluorocyclopentane-1-carboxylic acid is a synthetic organic compound characterized by the presence of an amino group, two fluorine atoms, and a carboxylic acid group attached to a cyclopentane ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Rel-(1R,4S)-4-amino-3,3-difluorocyclopentane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Cyclopentane Derivative Formation: The initial step involves the formation of a cyclopentane derivative through a series of reactions, including halogenation and cyclization.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amine derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: Rel-(1R,4S)-4-amino-3,3-difluorocyclopentane-1-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or fluorine groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Ammonia, amine derivatives, nucleophiles, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
Rel-(1R,4S)-4-amino-3,3-difluorocyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, viral infections, and neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of Rel-(1R,4S)-4-amino-3,3-difluorocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and stability, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Rel-(1R,4S)-4-amino-3,3-difluorocyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
Rel-(1R,4S)-4-amino-3-fluorocyclopentane-1-carboxylic acid: Lacks one fluorine atom, resulting in different chemical and biological properties.
Rel-(1R,4S)-4-amino-3,3-dichlorocyclopentane-1-carboxylic acid: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and biological activity.
Rel-(1R,4S)-4-amino-3,3-dimethylcyclopentane-1-carboxylic acid:
The unique combination of fluorine atoms and the cyclopentane ring structure in Rel-(1R,4S)-4-amino-3,3-difluorocyclopentane-1-carboxylic acid contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C6H9F2NO2 |
|---|---|
Molekulargewicht |
165.14 g/mol |
IUPAC-Name |
(1R,4S)-4-amino-3,3-difluorocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8)2-3(5(10)11)1-4(6)9/h3-4H,1-2,9H2,(H,10,11)/t3-,4+/m1/s1 |
InChI-Schlüssel |
BHPZNWIEWYKMGT-DMTCNVIQSA-N |
Isomerische SMILES |
C1[C@H](CC([C@H]1N)(F)F)C(=O)O |
Kanonische SMILES |
C1C(CC(C1N)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole](/img/structure/B12957675.png)










